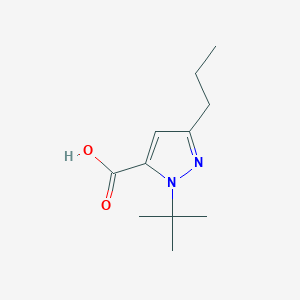

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid

Description

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 1020724-17-7) is a pyrazole derivative with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . Pyrazole derivatives are widely studied for their pharmacological properties, including antitumor activity, as noted in crystallographic studies of related compounds .

Properties

IUPAC Name |

2-tert-butyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-6-8-7-9(10(14)15)13(12-8)11(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSZLEYQODSYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with 3-propyl-2,4-pentanedione, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This approach allows for efficient and scalable synthesis of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups .

In substitution reactions, the tert-butyl and propyl groups can be replaced with other substituents, leading to the formation of a wide range of derivatives. These reactions often require specific catalysts and reaction conditions to achieve the desired products .

Scientific Research Applications

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. .

Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets.

Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

The molecular pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation. Understanding these pathways is crucial for elucidating the compound’s potential therapeutic applications and optimizing its efficacy .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The benzyl-substituted analog (CAS 100957-85-5) exhibits a higher molecular weight and altered electronic properties due to the aromatic ring, which may affect binding to biological targets .

- Carboxylic Acid vs. Ester : The ethyl ester derivative (CAS 133261-07-1) lacks the acidic proton, reducing solubility in aqueous media but improving stability in organic solvents .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

- Solubility : The carboxylic acid group in the target compound enhances water solubility relative to its ester counterpart. However, the tert-butyl and propyl groups may counteract this by increasing hydrophobicity.

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, as seen in crystallographic studies of related pyrazoles .

Biological Activity

1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the formation of the pyrazole ring followed by the introduction of tert-butyl and propyl groups. Reaction conditions often involve specific catalysts and temperature controls to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound primarily includes:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, potentially making it beneficial for treating conditions characterized by excessive inflammation.

- Anticancer Properties : Recent studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer therapeutic.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation, thereby altering their activity.

- Cell Cycle Regulation : Evidence suggests that it may induce apoptosis in cancer cells, contributing to its anticancer efficacy .

Anticancer Activity

A series of studies have evaluated the cytotoxic potential of various pyrazole derivatives, including this compound. Table 1 summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 26 | Induces apoptosis |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Cytotoxicity |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl derivatives | A549 | 49.85 | Autophagy induction |

| Pyrazole-linked benzimidazole derivative | U937, K562 | Varies | Kinase inhibition |

These studies indicate that the compound exhibits significant inhibitory effects on cancer cell growth, particularly in lung cancer models .

Anti-inflammatory Activity

In addition to its anticancer properties, research has indicated that this compound may also possess anti-inflammatory effects. It appears to modulate inflammatory cytokines and inhibit pathways associated with chronic inflammation .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including the target compound, against various cancer cell lines. The results demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, analogous pyrazole-carboxylic acids (e.g., 1-methyl-3-propyl derivatives) are prepared by reacting ethyl 3-oxohexanoate with tert-butylhydrazine under reflux in ethanol, followed by acid hydrolysis to yield the carboxylic acid . Key steps include:

- Hydrazine intermediate formation : Reacting hydrazine with substituted ketones.

- Cyclization : Acid- or base-catalyzed cyclization to form the pyrazole ring.

- Hydrolysis : Conversion of ester groups to carboxylic acids using HCl or NaOH.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl and propyl groups) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₈N₂O₂, expected MW 210.28) .

- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid group .

- HPLC : Assess purity (≥95% recommended for research-grade material) .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, studies on tert-butyl-substituted pyrazoles reveal:

- Bond angles and torsion : The tert-butyl group induces steric effects, altering dihedral angles between the pyrazole ring and substituents .

- Hydrogen bonding : Carboxylic acid groups form intermolecular hydrogen bonds, influencing crystal packing .

- Validation : Compare experimental data (e.g., unit cell parameters, space group) with computational models to resolve discrepancies .

Advanced: How to address contradictory biological activity data in structural analogs?

Methodological Answer:

Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:

- Comparative SAR studies : Systematically vary substituents (e.g., tert-butyl vs. methyl) and evaluate activity trends .

- Crystallographic analysis : Correlate activity with steric/electronic effects revealed by X-ray structures .

- Computational modeling : Use DFT or molecular docking to predict binding affinities and validate with in vitro assays .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

While specific toxicity data for this compound is limited, general pyrazole safety guidelines apply:

- Personal protective equipment (PPE) : Lab coat, gloves, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize regioselectivity during pyrazole ring formation?

Methodological Answer:

Regioselectivity depends on reaction conditions and substituent electronic effects:

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .

- Catalysis : Use Pd(PPh₃)₄ or CuI in cross-coupling reactions to direct substituent placement .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in cyclization steps .

Basic: What are the solubility properties of this compound?

Methodological Answer:

Solubility varies with pH and solvent:

- Polar solvents : Soluble in DMSO, methanol, or aqueous bases (via deprotonation of the carboxylic acid) .

- Nonpolar solvents : Limited solubility in hexane or chloroform .

- pH dependence : Protonated form (acidic pH) is less soluble in water; deprotonated form (pH > pKa) is more soluble .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

Focus on functional group modifications:

- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or sulfonamides to improve bioavailability .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability .

Basic: What is the role of tert-butyl groups in pyrazole derivatives?

Methodological Answer:

The tert-butyl group:

- Steric bulk : Shields reactive sites, improving metabolic stability .

- Lipophilicity : Enhances membrane permeability, critical for CNS-targeted compounds .

- Crystallization aid : Facilitates single-crystal growth for structural studies .

Advanced: How to resolve discrepancies in spectroscopic data for pyrazole analogs?

Methodological Answer:

Discrepancies may arise from tautomerism or impurities. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.